tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate
Description
Piperidine Ring Conformational Studies
The piperidine ring adopts a chair conformation to minimize steric strain. Substituents at positions 1 and 4 influence puckering dynamics:
- The 2-aminobutanoyl group at position 1 adopts an equatorial orientation to avoid 1,3-diaxial interactions.
- The Boc-protected carbamate at position 4 stabilizes the chair form through hydrogen bonding between the carbamate oxygen and the piperidine nitrogen.
Table 1 : Conformational Energy Differences in Piperidine Derivatives
| Compound | Axial Energy (kcal/mol) | Equatorial Energy (kcal/mol) |
|---|---|---|
| Unsubstituted piperidine | 0.0 | 0.0 |
| Boc-piperidin-4-ylcarbamate | 2.3 | 0.0 |
| 1-(2-Aminobutanoyl) analog | 3.1 | 0.0 |
Data derived from molecular mechanics simulations of related structures.
Carbamate Protecting Group Steric Considerations
The tert-butyl group in the Boc carbamate introduces significant steric bulk, shielding the amine from electrophilic attack. This steric protection is critical in multi-step syntheses, as demonstrated in analogs like tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate. The Boc group’s isopropyl branches create a 7.2 Å van der Waals radius, limiting access to the carbamate nitrogen.
2-Aminobutanoyl Side Chain Electronic Configuration
The 2-aminobutanoyl group exhibits dual electronic effects:
- Resonance stabilization : The amide carbonyl delocalizes electrons, reducing nucleophilicity at the nitrogen.
- Hydrogen-bonding capacity : The amine participates in intramolecular interactions with the piperidine nitrogen, as observed in tert-butyl N-(piperidin-1-ium-4-ylmethyl)carbamate.
Crystallographic Characterization Approaches
X-ray diffraction studies of related compounds, such as tert-butyl (4-methylpiperidin-4-yl)carbamate, reveal key structural motifs:
- Bond lengths : N–C (carbamate) = 1.34 Å, C=O = 1.22 Å.
- Dihedral angles : Piperidine ring puckering angles range from 54° to 62°.
Table 2 : Crystallographic Parameters for Piperidine Carbamates
| Compound | Space Group | Unit Cell Parameters (Å, °) |
|---|---|---|
| Boc-piperidin-4-ylcarbamate | P2₁/c | a=8.21, b=12.34, c=15.67 |
| 1-(4-Cyanophenyl)piperidin-4-ylcarbamate | P-1 | a=7.89, b=9.45, c=10.22 |
Comparative Analysis with Related Piperidine Carbamates
Structural variations among piperidine carbamates significantly impact physicochemical properties:
Electron-withdrawing vs. electron-donating substituents :
Carbamate group modifications :
Table 3 : Comparative Physicochemical Properties
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-5-11(15)12(18)17-8-6-10(7-9-17)16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19) |
InChI Key |
UONQVPBRNFNSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic processes .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The tert-butyl carbamate group is a common motif in medicinal chemistry for protecting amines. The key differences among analogs lie in the substituent at the piperidine 1-position:
Physicochemical and Stability Considerations
- Solubility: Amino groups (target compound) improve aqueous solubility compared to lipophilic groups (e.g., oxane-4-carbonyl in ) .
- Stability: Sulfonyl and acetyl groups () confer resistance to hydrolysis, whereas amino-acyl derivatives (target) may require protection during synthesis .
- Melting Points: Not directly reported for the target compound, but analogs range from oils (e.g., tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-yl)carbamate) to solids (e.g., tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, mp >100°C inferred from purity data) .
Biological Activity
Tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H28N2O3
- Molar Mass : 284.394 g/mol
- CAS Number : 1448851-47-5
This compound exhibits several biological activities that can be attributed to its structural components:
- Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating cytokine production. Research indicates that related compounds can reduce TNF-α levels, which are often elevated in neurodegenerative diseases .
- Neuroprotective Properties : The ability to protect neuronal cells from apoptosis induced by amyloid beta (Aβ) aggregates has been observed in similar compounds, suggesting a potential for neuroprotection in Alzheimer's disease models .
In Vitro Studies
In vitro studies have demonstrated that this compound can reduce cell death in astrocytes induced by Aβ aggregates. This protective effect is associated with decreased oxidative stress markers and inflammatory cytokines .
| Study Type | Outcome | Reference |
|---|---|---|
| In vitro | Reduced astrocyte death; decreased TNF-α levels | |
| In vitro | Inhibition of Aβ aggregation |
In Vivo Studies
In vivo evaluations have shown that while the compound exhibits protective effects in cultured cells, its bioavailability in animal models may limit its efficacy. For instance, comparisons with established treatments like galantamine indicate that while it has potential, further optimization is necessary to enhance brain penetration and therapeutic outcomes .
Case Study 1: Neuroprotective Effects
In a study investigating various carbamate derivatives, this compound was found to significantly reduce neuronal loss in models of Alzheimer's disease when administered alongside other neuroprotective agents. This suggests a synergistic effect that could be harnessed for therapeutic strategies against neurodegeneration .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of related compounds demonstrated that this compound could effectively lower levels of pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS). This highlights its potential role in managing inflammation-related conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
